molecular formula C22H21N5O2S B2655449 1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013804-47-1

1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2655449
CAS No.: 1013804-47-1
M. Wt: 419.5
InChI Key: DTGYXSZQRUEOQJ-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a pyrazole ring, and an acetamidophenyl group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the formation of the pyrazole ring. The final step involves the coupling of these rings with the acetamidophenyl group under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-throughput reactors and continuous flow systems can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted benzothiazole or pyrazole derivatives .

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzothiazol-2-yl)-N-(3-aminophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
  • 1-(1,3-benzothiazol-2-yl)-N-(3-methylphenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide
  • 1-(1,3-benzothiazol-2-yl)-N-(3-chlorophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide

Uniqueness

1-(1,3-benzothiazol-2-yl)-N-(3-acetamidophenyl)-5-(propan-2-yl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

N-(3-acetamidophenyl)-1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-13(2)19-12-18(21(29)24-16-8-6-7-15(11-16)23-14(3)28)26-27(19)22-25-17-9-4-5-10-20(17)30-22/h4-13H,1-3H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGYXSZQRUEOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC(=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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